molecular formula C13H19ClN2O2 B13347632 N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride

Cat. No.: B13347632
M. Wt: 270.75 g/mol
InChI Key: OVNJJNMNRXUDMT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group at the 4-position and a pyrrolidin-1-ylmethyl moiety at the 3-position. The acetamide group (-NHCOCH₃) is attached to the aromatic ring, and the compound is formulated as a hydrochloride salt to enhance solubility and stability. The pyrrolidine ring may contribute to conformational flexibility and receptor binding, while the hydroxyl group could influence metabolic pathways .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15;/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16);1H

InChI Key

OVNJJNMNRXUDMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves several key steps, including the formation of the pyrrolidin-1-ylmethyl group attachment to the phenyl ring and subsequent acetylation. The hydrochloride salt is typically formed by treating the base with hydrochloric acid.

Preparation Method

One of the primary methods for synthesizing N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is outlined as follows:

  • Initial Reaction : A mixture of paraformaldehyde, pyrrolidine, toluene, and ethanol is heated to facilitate the formation of the pyrrolidin-1-ylmethyl group. This step is crucial for attaching the pyrrolidine moiety to the phenyl ring.

  • Acetylation : N-(4-Hydroxyphenyl)acetamide is then added to the reaction mixture and heated further to complete the acetylation step. This process involves the attachment of the acetamide group to the phenyl ring.

  • Purification : The resulting compound is purified using silica flash chromatography to obtain a high-purity product.

  • Hydrochloride Formation : The final step involves treating the base with hydrochloric acid to form the hydrochloride salt.

Detailed Synthesis Protocol

Step 1: Formation of Pyrrolidin-1-ylmethyl Group

  • Reagents : Paraformaldehyde (60 mg, 1.98 mmol), pyrrolidine (0.16 mL, 1.98 mmol), toluene (5 mL), ethanol (1 mL).
  • Conditions : Stir at 60 °C for 1 hour.
  • Outcome : Formation of the pyrrolidin-1-ylmethyl intermediate.

Step 2: Acetylation

  • Reagent : N-(4-Hydroxyphenyl)acetamide (200 mg, 1.32 mmol).
  • Conditions : Stir at 120 °C for 16 hours.
  • Outcome : Formation of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Step 3: Purification

  • Method : Silica flash chromatography (CH2Cl2:MeOH).
  • Outcome : High-purity N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Step 4: Formation of Hydrochloride Salt

  • Reagent : Hydrochloric acid.
  • Conditions : Treat the base with hydrochloric acid to form the hydrochloride salt.

Data Tables

Step Reagents Conditions Outcome
1 Paraformaldehyde, Pyrrolidine, Toluene, Ethanol 60 °C, 1 hour Pyrrolidin-1-ylmethyl intermediate
2 N-(4-Hydroxyphenyl)acetamide 120 °C, 16 hours N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide
3 Silica flash chromatography (CH2Cl2:MeOH) Room temperature High-purity product
4 Hydrochloric acid Room temperature Hydrochloride salt

Research Discoveries

  • Yield and Purity : The synthesis method yields a high-purity product with a yield of approximately 92% after purification.
  • Chemical Properties : The compound has a molecular formula of C13H18N2O2 and a molecular weight of 234.29400.
  • Applications : This compound may be used in various pharmaceutical applications due to its structural features, which are similar to those of other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional group substitutions and pharmacological relevance. Below is a detailed comparison:

Diacetolol Hydrochloride (Imp. B(EP))

Structure: N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]acetamide Hydrochloride (CAS 73899-76-0) . Key Differences:

  • Substituents: Diacetolol features a hydroxypropoxy side chain with an isopropylamino group, whereas the target compound substitutes this with a pyrrolidin-1-ylmethyl group.
  • The target compound’s pyrrolidine group may alter receptor selectivity or pharmacokinetics.
  • Solubility : Both are hydrochloride salts, but the pyrrolidine’s lipophilicity might reduce aqueous solubility compared to Diacetolol’s polar hydroxypropoxy chain.

Pyrrolidin-3-yl-acetamide Derivatives

Example: (R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol hydrochloride (CAS 261901-57-9) . Key Differences:

  • Pyrrolidine Position : The target compound’s pyrrolidine is attached via a methylene group at the 1-position, whereas derivatives like the example above feature sulfonyl or spiro-linked pyrrolidine at the 3-position.
  • Therapeutic Indication : highlights derivatives targeting hypoxia-related pathways, implying distinct biological roles compared to the target compound’s unconfirmed activity.

3-Chloro-N-phenyl-phthalimide

Key Differences:

  • Core Structure : The phthalimide ring system contrasts with the target compound’s acetamide-phenyl backbone.

Data Table: Structural and Functional Comparison

Compound Name CAS No. Key Substituents Pharmacological/Industrial Use
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide HCl Not Provided 4-OH, 3-(pyrrolidin-1-ylmethyl), acetamide Hypothetical CNS/cardiovascular agent
Diacetolol Hydrochloride 73899-76-0 3-Acetyl, 4-hydroxypropoxy-isopropylamino Beta-blocker metabolite
Pyrrolidin-3-yl-acetamide Derivative 261901-57-9 3-Sulfonyl-pyrrolidine, phenol Hypoxia targeting (EF5 compound)
3-Chloro-N-phenyl-phthalimide Not Provided Phthalimide, 3-Cl, N-phenyl Polyimide monomer synthesis

Research Findings and Implications

  • SAR Insights : The acetamide-phenyl scaffold is versatile, with substituents dictating biological activity. Pyrrolidine groups may enhance blood-brain barrier penetration compared to Diacetolol’s polar side chain .
  • Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide (used in high-purity polymer synthesis ), the target compound’s synthesis likely requires precise control of pyrrolidine methylation and hydroxylation.
  • Unanswered Questions : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies on receptor binding, metabolic stability, and toxicity are needed.

Biological Activity

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride, also known by its CAS number 14969-40-5, is a compound characterized by its unique molecular structure that includes a pyrrolidine moiety linked to a phenolic group. This compound has garnered attention for its potential biological activities, which include antimicrobial and anticancer properties.

  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.75 g/mol
  • CAS Number : 14969-40-5

The presence of both hydroxyl and acetamide functional groups, along with the pyrrolidine ring, enhances its potential biological activity compared to simpler analogs that lack these features .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride. It has been shown to exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values. For instance, related pyrrole benzamide derivatives have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus and E. coli, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (μg/mL)
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide HClS. aureusTBD
Related Pyrrole DerivativeS. aureus3.12 - 12.5
Related Pyrrole DerivativeE. coli3.12 - 12.5

Anticancer Activity

The compound's mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cellular processes such as DNA replication. This suggests its potential as an anticancer agent .

Case Studies

  • In Vitro Studies : Laboratory studies have indicated that the compound can inhibit the growth of cancer cell lines, with varying degrees of effectiveness depending on the concentration used.
  • Mechanism Insights : The interaction with cellular pathways has been studied, revealing that it may disrupt signaling pathways critical for tumor growth.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride has been investigated for:

  • Antifungal Activity : Exhibiting moderate activity against fungi such as Candida albicans.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Synthesis and Production

The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, automated reactors are used for large-scale synthesis, ensuring high yield and purity through continuous monitoring of reaction parameters such as temperature and pressure.

Q & A

Q. How can metabolic pathways and pharmacokinetic properties be investigated in preclinical models?

  • Method : Administer radiolabeled compound (³H/¹⁴C) in rodent ADME studies. Use LC-MS/MS to identify metabolites in plasma and urine. Conduct in vitro assays with liver microsomes to map Phase I/II metabolism .

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